molecular formula C11H13NO3S B12372366 S-Phenyl-d5-mercapturic Acid

S-Phenyl-d5-mercapturic Acid

Cat. No.: B12372366
M. Wt: 244.32 g/mol
InChI Key: CICOZWHZVMOPJS-ZYMAPILLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: S-Phenyl-d5-mercapturic Acid can be synthesized through the reaction of deuterated benzene with cysteine. The reaction involves the formation of a thioether bond between the phenyl group and the cysteine residue. The reaction conditions typically include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of deuterated benzene, followed by its reaction with cysteine under controlled conditions. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: S-Phenyl-d5-mercapturic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-Phenyl-d5-mercapturic Acid is widely used in scientific research, including:

    Chemistry: As a stable isotope-labeled compound, it is used as a tracer for quantitation in analytical chemistry.

    Biology: It serves as a biomarker for benzene exposure in humans, aiding in the study of benzene metabolism and toxicity.

    Medicine: The compound is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: It is employed in the development of new drugs and the study of drug interactions.

Mechanism of Action

The mechanism of action of S-Phenyl-d5-mercapturic Acid involves its incorporation into metabolic pathways as a stable isotope-labeled analog. It acts as a tracer, allowing researchers to track the metabolism and distribution of compounds in biological systems. The deuterium atoms in the compound provide a distinct signal in mass spectrometry, facilitating accurate quantitation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic studies and as a biomarker for benzene exposure .

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

244.32 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1/i2D,3D,4D,5D,6D

InChI Key

CICOZWHZVMOPJS-ZYMAPILLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])SC[C@@H](C(=O)O)NC(=O)C)[2H])[2H]

Canonical SMILES

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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